Vetrabutine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

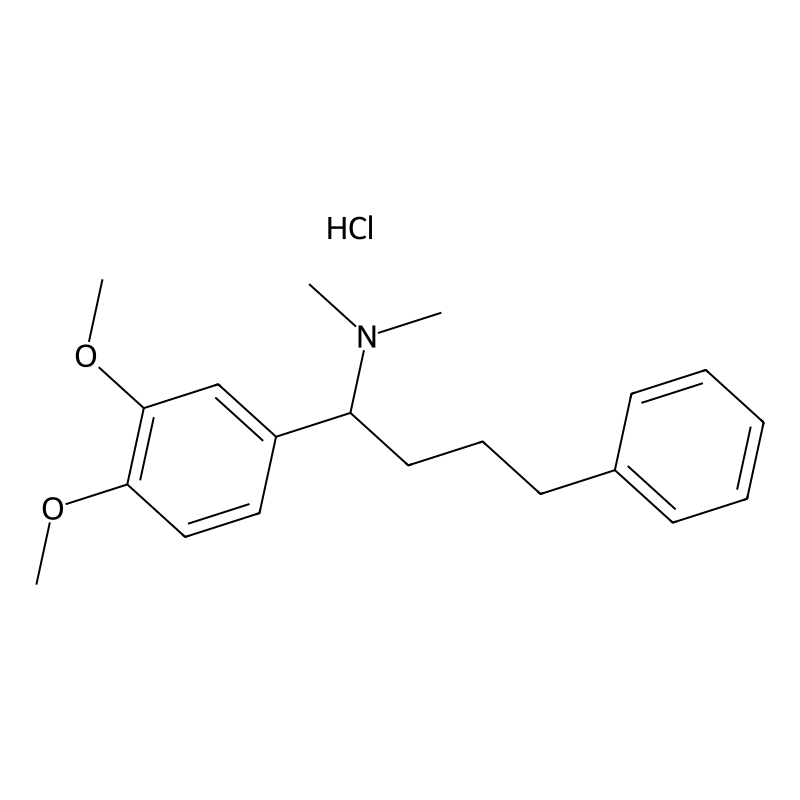

Vetrabutine hydrochloride is a synthetic compound primarily recognized for its application in veterinary medicine, particularly as a uterotonic agent. It is known to facilitate labor by stimulating uterine contractions and has vasodilatory properties, which can enhance blood flow during parturition. The compound's chemical structure includes a combination of nitrogen and carbon atoms, contributing to its biological activity in inducing labor and improving outcomes in dystocic (difficult) births in sows.

- Oxidation: Under specific conditions, Vetrabutine hydrochloride can be oxidized to form different metabolites, which may have varying biological activities.

- Hydrolysis: The compound may also undergo hydrolysis in the presence of water, potentially affecting its stability and efficacy.

- Reactions with Biological Molecules: As a pharmaceutical agent, it can interact with various biological molecules, influencing physiological responses during labor.

Vetrabutine hydrochloride exhibits significant biological activity, particularly as a uterotonic drug. Its primary effects include:

- Induction of Uterine Contractions: The compound effectively stimulates contractions in the uterus, aiding in the delivery process.

- Improvement of Vitality Traits in Offspring: Studies have shown that administration of Vetrabutine hydrochloride during labor reduces stillbirth rates and enhances the physiological condition of piglets at birth. It improves acid-base balance and metabolic performance, leading to better survival rates .

- Vasodilatory Effects: The compound's ability to dilate blood vessels contributes to improved blood flow during parturition, which is crucial for both the sow and the piglets.

The synthesis of Vetrabutine hydrochloride involves several chemical processes. While specific detailed methods are not extensively documented in the available literature, it generally includes:

- Chemical Precursor Reactions: Starting materials undergo various reactions such as alkylation or acylation to form the desired compound.

- Purification Steps: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate Vetrabutine hydrochloride from by-products and unreacted materials.

Vetrabutine hydrochloride is primarily used in veterinary medicine with applications including:

- Induction of Labor in Sows: It is administered to facilitate easier deliveries and reduce complications associated with dystocia.

- Improvement of Piglet Outcomes: By enhancing blood flow and reducing stress during delivery, it contributes to better health outcomes for piglets.

Several compounds share similarities with Vetrabutine hydrochloride regarding their applications or chemical structures. Here are some notable comparisons:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Oxytocin | Uterotonic properties | Naturally occurring hormone; broader applications |

| Prostaglandin E2 | Induces uterine contractions | Involved in various physiological processes |

| Carbetocin | Synthetic analog of oxytocin | Longer duration of action |

| Methylergometrine | Uterotonic agent | Used for postpartum hemorrhage management |

Vetrabutine hydrochloride is unique due to its specific formulation targeting veterinary applications, particularly in swine reproduction management. Its combination of uterotonic and vasodilatory effects distinguishes it from other compounds that may only focus on one aspect of labor induction.